

A Comparative Guide to Analytical Methods for Mometasone Furoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of common analytical methods for the quantification of Mometasone Furoate in pharmaceutical formulations. The information presented herein is compiled from various studies to offer an objective comparison of method performance, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the analysis of Mometasone Furoate. These methods are frequently employed for quality control and stability testing of Mometasone Furoate in bulk and dosage forms.



Parameter	HPLC Method	HPLC Method 2	UV-Visible Spectrophoto metry Method 1	UV-Visible Spectrophoto metry Method 2
Linearity Range	2.5 - 15 μg/mL[1]	1.0 - 20.0 μg/mL[2]	1 - 10 μg/mL[3]	4 - 12 μg/mL[4]
Correlation Coefficient (r²)	Not Specified	0.9999[2]	0.9993[3]	0.9995[4]
Accuracy (% Recovery)	Not Specified	> 97%[2]	Not Specified	99.69% - 100.63%[4]
Precision (%RSD)	< 10% (CV)[5]	< 2.0%[2]	< 2%[3]	Not Specified
Limit of Detection (LOD)	50 ng/mL[5]	Not Specified	Not Specified	Not Specified
Limit of Quantification (LOQ)	0.2 μg/mL[5]	0.379 μg/mL[2]	Not Specified	Not Specified
Wavelength (λmax)	248 nm[5]	248 nm[2]	246 nm[3]	248 nm[4]
Solvent/Mobile Phase	Dichloromethane (extraction)[5]	Methanol:water 80:20 (v/v)[2]	Dichloromethane	Methanol[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a foundation for laboratory implementation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the determination of Mometasone Furoate in pharmaceutical and biological samples.



Instrumentation and Conditions:

- System: Alliance HPLC System with a 2489 UV/Visible Detector or equivalent.[6]
- Column: XBridge Shield RP18 (4.6 x 250 mm, 5 μm) or a similar C18 column.[6]
- Mobile Phase: A mixture of methanol and water in an 80:20 (v/v) ratio.[2] The mobile phase should be filtered through a 0.45 μm membrane filter and degassed prior to use.[2]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection Wavelength: 248 nm.[2][5]
- Injection Volume: 20 μL.[2]
- Column Temperature: Ambient or controlled at 30°C.[1]

Sample Preparation (for cream):

- Accurately weigh a quantity of cream equivalent to 1 mg of Mometasone Furoate.
- Dissolve the sample in a suitable solvent such as tetrahydrofuran and then dilute with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 10 μg/mL).[1]
- Filter the resulting solution through a 0.45 μm filter before injection.

UV-Visible Spectrophotometry Method

This method offers a simpler and more rapid approach for the quantification of Mometasone Furoate in bulk and pharmaceutical dosage forms.

Instrumentation and Conditions:

- System: A double beam UV-Visible spectrophotometer.
- Solvent: Dichloromethane or Methanol.[3][4]



- Wavelength of Maximum Absorbance (λmax): 246 nm in Dichloromethane[3] or 248 nm in Methanol.[4]
- Scan Range: 200 400 nm to determine the λmax.[3][4]

Sample Preparation (for bulk drug):

- Prepare a stock solution of Mometasone Furoate in the chosen solvent (e.g., 1000 μg/mL).
- From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 10 μg/mL (for Dichloromethane)[3] or 4 to 12 μg/mL (for Methanol).[4]
- Measure the absorbance of the standard solutions at the λmax against a solvent blank to construct a calibration curve.

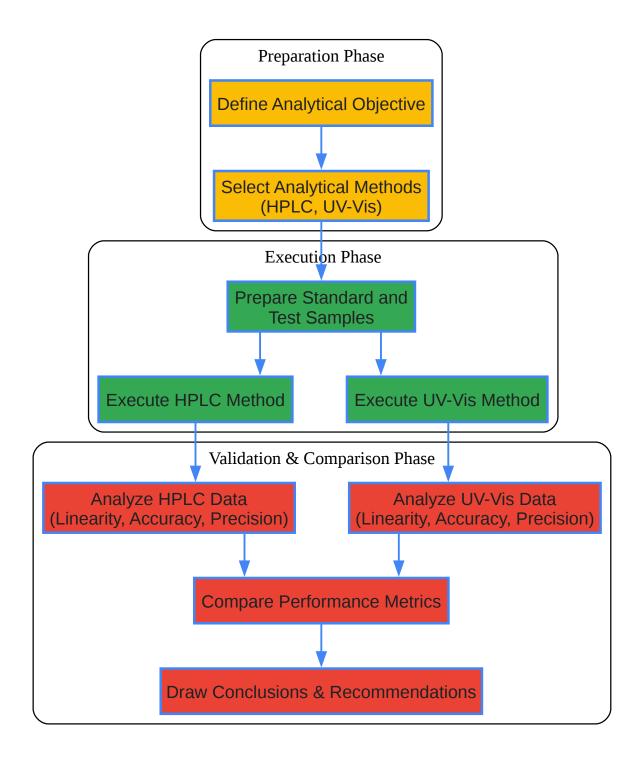
Sample Preparation (for cream):

- Accurately weigh 1g of the cream (equivalent to 1mg of Mometasone Furoate) and dissolve it in a 100mL volumetric flask with the chosen solvent.[3][4]
- Further dilute the solution to a concentration that falls within the established linear range. For example, dilute 4mL of the initial solution to 10mL to get a 4µg/mL solution.[3]
- Filter the solution using Whatman filter paper before measuring the absorbance.[3][4]

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques discussed.

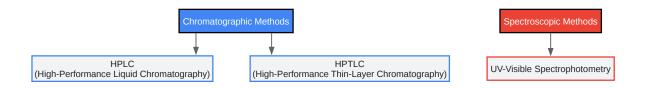




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Caption: Workflow for the cross-validation of analytical methods.





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Caption: Classification of analytical methods for Mometasone Furoate.

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